4-Oxodec-9-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
529508-00-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-oxodec-9-enoic acid |
InChI |
InChI=1S/C10H16O3/c1-2-3-4-5-6-9(11)7-8-10(12)13/h2H,1,3-8H2,(H,12,13) |
InChI Key |
FTPWJGVRXGRCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(=O)CCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies
Investigation of Endogenous Presence of 4-Oxodec-9-enoic Acid
While the endogenous presence of this compound in nature is not yet definitively established in scientific literature, the existence of a diverse array of structurally related oxo-fatty acids in various organisms suggests that its natural occurrence is plausible. The study of these analogous compounds provides a valuable framework for predicting potential sources and biological roles of this compound.
Systematic Survey for Natural Sources of this compound
A systematic survey for natural sources of this compound would logically begin by examining organisms known to produce other oxo-fatty acids. This includes, but is not limited to, insects, plants, fungi, and bacteria. For instance, the well-documented presence of 9-oxodec-2-enoic acid in honeybees as a queen pheromone points to insects as a promising area of investigation. rothamsted.ac.ukroyalsocietypublishing.orgwikipedia.org Furthermore, the identification of various keto- and hydroxy-fatty acids in cheese suggests that microbial fermentation processes in dairy products could be another potential source. researchgate.net Plant-derived oils and microbial cultures, which are known to contain a variety of oxygenated fatty acids, would also be prime candidates for screening. mdpi.comresearchgate.net The search would involve the collection of samples from these diverse sources and their subsequent analysis using sensitive analytical techniques capable of detecting and identifying novel fatty acid structures.
Comparative Analysis with Naturally Occurring Oxo-Fatty Acid Analogs
A comparative analysis of this compound with its naturally occurring analogs reveals key structural similarities and differences that can inform the search for its natural sources.
| Compound Name | Natural Source(s) | Key Structural Features |
| 9-oxodec-2-enoic acid | Honeybee (Apis mellifera) mandibular glands | C10 fatty acid with an oxo group at C-9 and a double bond at C-2. rothamsted.ac.ukroyalsocietypublishing.orgwikipedia.orgresearchgate.net |
| 8-oxo-9-octadecenoic acid | Not explicitly detailed in provided search results. | C18 fatty acid with an oxo group at C-8 and a double bond at C-9. |
| 12-oxodec-9-enoic acid | Not explicitly detailed in provided search results. | C10 fatty acid with an oxo group at C-12 and a double bond at C-9. |
| 7-methyl-9-oxo-dec-7-enoic acid | Marine sponge (Ircinia sp.) | C10 fatty acid with a methyl group at C-7, an oxo group at C-9, and a double bond at C-7. researchgate.net |
| 10-oxohexadecanoic acid | Adipocere | C16 saturated fatty acid with an oxo group at C-10. nih.gov |
| 10-oxooctadecanoic acid | Adipocere | C18 saturated fatty acid with an oxo group at C-10. nih.gov |
| (Z)-5-oxoundec-7-enoic acid | Streptomyces sp. | C11 fatty acid with an oxo group at C-5 and a double bond at C-7. mdpi.com |
This table is generated based on available data and inferences from the provided search results. The natural occurrence of some analogs was not explicitly found.
The structures of these analogs, particularly the presence of an oxo group and a carbon-carbon double bond within a fatty acid chain, highlight the biosynthetic pathways that could potentially produce this compound. The variation in chain length, position of the oxo group, and the location and stereochemistry of the double bond across these analogs underscore the diversity of enzymatic systems involved in their formation.
Methodological Approaches for Isolation from Complex Biological Matrices
The isolation of this compound from a complex biological matrix would necessitate a multi-step approach involving optimized extraction protocols followed by advanced chromatographic separation techniques. The strategies employed would be guided by the methods successfully used for the isolation of other oxo-fatty acids. ugent.beaocs.orgaocs.org
Optimized Extraction Protocols
The initial step in isolating this compound would involve its extraction from the biological source. The choice of extraction method is critical to ensure high recovery and minimize degradation of the target compound.
Liquid-Liquid Extraction (LLE): LLE is a widely used technique for the extraction of lipids, including oxo-fatty acids. nih.gov A common approach involves using a mixture of chloroform (B151607) and methanol, as in the Folch or Bligh and Dyer methods, to partition the lipids into an organic phase. nih.gov For targeted analysis of low-abundant oxylipins, larger sample volumes may be required. nih.gov The pH of the aqueous phase can be adjusted to optimize the extraction of acidic compounds like carboxylic acids.
Solid-Phase Extraction (SPE): SPE is a powerful technique for the selective isolation and purification of analytes from complex mixtures. ugent.beaocs.org For oxo-fatty acids, silica-based or reversed-phase cartridges can be employed. A three-step SPE separation technique has been described for fractionating fatty acids, which helps in reducing interferences from co-eluting compounds. ugent.be This method allows for the separation of epoxy and oxo fatty acids into a single fraction. ugent.be
Protection against Oxidation: Given the potential for oxidation of the double bond and other reactive moieties in the fatty acid structure, it is crucial to incorporate antioxidants like butylated hydroxytoluene (BHT) during the extraction process. nih.govlipidmaps.org Performing extractions under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation. lipidmaps.org
Advanced Chromatographic Separation Techniques
Following extraction, a combination of chromatographic techniques would be employed to achieve the high degree of purity required for structural elucidation and biological testing.
| Chromatographic Technique | Principle and Application for Oxo-Fatty Acid Separation |
| Thin-Layer Chromatography (TLC) | TLC is a valuable tool for the preliminary separation and identification of oxo-fatty acids. nih.gov It can be used to separate fatty acids based on their polarity. The separated compounds can then be visualized using appropriate staining reagents. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a high-resolution separation technique that can be used in both normal-phase and reversed-phase modes to separate oxo-fatty acids. aocs.org Silver ion HPLC is particularly useful for separating fatty acid methyl esters based on the number and geometry of their double bonds. researchgate.net Coupling HPLC with mass spectrometry (HPLC-MS) allows for the direct analysis and quantification of oxidized lipid molecules. aocs.org |
| Gas Chromatography (GC) | GC is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of oxo-fatty acids, derivatization to their more volatile methyl esters (FAMEs) is typically required. aocs.org High-resolution capillary columns are used to achieve separation of complex mixtures of fatty acid isomers. aocs.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | The coupling of GC with MS provides a definitive method for the identification of oxo-fatty acids. researchgate.netnih.gov The mass spectrometer provides information on the molecular weight and fragmentation pattern of the eluted compounds, allowing for their structural elucidation. Analysis of picolinyl ester derivatives by GC-MS is another effective method for identifying the position of functional groups in fatty acids. researchgate.net |
The successful isolation and characterization of this compound will likely depend on a combination of these extraction and chromatographic techniques, tailored to the specific biological matrix in which it is discovered.
Synthetic Pathways and Stereochemical Considerations
Total Chemical Synthesis of 4-Oxodec-9-enoic Acid
The total synthesis of this compound, in its racemic form, can be designed by strategically breaking down the molecule into simpler, commercially available starting materials.
A logical retrosynthetic analysis of this compound suggests two primary disconnections. The first key disconnection is at the C4-C5 bond, which breaks the molecule into a synthon for the keto-acid portion and a synthon for the five-carbon alkenyl chain. This leads to precursors such as succinic anhydride (B1165640) and a 5-pentenyl magnesium bromide Grignard reagent. A second strategic disconnection can be made at the double bond, suggesting an olefination reaction as a key final step. This would involve a precursor aldehyde and a phosphorus ylide.

While the synthesis of the related 9-oxodec-2-enoic acid can start from azelaic acid, a more direct approach to this compound involves building the carbon skeleton from smaller fragments. A plausible synthetic route is outlined below:
Formation of the γ-keto acid moiety: The synthesis can commence with the reaction of succinic anhydride with a suitable organometallic reagent. For instance, the reaction of succinic anhydride with a Grignard reagent, such as pent-4-en-1-ylmagnesium bromide, would directly install the carbon skeleton. However, the reactivity of Grignard reagents can lead to over-addition. A more controlled method involves the use of an organocadmium reagent, which is known to react with acyl chlorides to afford ketones without further reaction. wikipedia.orglibretexts.orgscribd.comwikipedia.org
Alternative route via acylation: An alternative involves the Friedel-Crafts acylation of a suitable substrate, though this is less direct for an aliphatic chain. A more classical approach is the reaction of an acyl chloride with an organocadmium reagent. For example, the mono-acyl chloride of adipic acid could be reacted with a suitable organometallic reagent, followed by chain modification.
The table below summarizes potential reactions for the formation of the γ-keto acid core.
| Reaction Type | Reactant 1 | Reactant 2 | Product | Notes |
| Grignard Reaction | Succinic anhydride | Pent-4-en-1-ylmagnesium bromide | This compound | Potential for over-addition to form a tertiary alcohol. chemicalforums.comnumberanalytics.comjcsp.org.pkrsc.orgrsc.org |
| Organocadmium Reaction | Adipoyl chloride | Pent-4-en-1-ylcadmium | This compound derivative | Organocadmium reagents are less nucleophilic and more selective for ketone formation from acyl chlorides. wikipedia.orgscribd.comwikipedia.orgmdma.ch |
| Photoredox Catalysis | α-Oxo acid | Maleic anhydride | γ-Keto acid | A modern, single-step method under mild conditions. acs.orgnih.gov |
The synthesis of the terminal double bond in this compound does not require control of stereochemistry as it is a terminal alkene. However, for internal alkenes, stereochemical control is crucial. Methods like the Wittig reaction can be tuned to favor either the (Z)- or (E)-isomer depending on the nature of the ylide and the reaction conditions. The Julia-Kocienski olefination is another powerful method that typically provides excellent (E)-selectivity. organic-chemistry.orgorganicreactions.orgorganic-chemistry.orgmdpi.compreprints.org
Elaboration of Key Reaction Steps (e.g., from azelaic acid derivatives)
Stereoselective Synthesis of Enantiopure this compound
While this compound itself is achiral, its reduction product, 4-hydroxydec-9-enoic acid, possesses a chiral center at C4. The stereoselective synthesis of this hydroxy acid would require asymmetric methodologies.
The key step for introducing chirality would be the enantioselective reduction of the ketone at the C4 position. Several powerful methods exist for the asymmetric reduction of prochiral ketones. nih.govwikipedia.orgrsc.orgnih.gov
Catalytic Asymmetric Hydrogenation: This method employs chiral transition metal catalysts, often based on ruthenium, rhodium, or iridium, in the presence of hydrogen gas to achieve high enantioselectivity. acs.orgthieme-connect.combohrium.comacs.orgajchem-b.com
Chiral Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst and borane (B79455) to reduce ketones to alcohols with high enantiomeric excess. mdpi.comsigmaaldrich.comlabinsights.nlnih.govru.nl
Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs) from various microorganisms, can reduce ketones with exceptional enantioselectivity under mild conditions. unipd.itresearchgate.netacs.orgmdpi.com
The table below outlines some of these asymmetric reduction methods.
| Method | Catalyst Type | Reductant | Typical Enantioselectivity |
| Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir complexes | H₂ | High to excellent |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | High to excellent |
| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Cofactor (e.g., NADPH) | Often >99% ee |
The development of new and improved chiral catalysts is a continuous effort in organic synthesis. The design of these catalysts often relies on a few key principles:
Privileged Ligands: Certain chiral ligand scaffolds, such as BINAP, Salen, and Josiphos, have proven to be effective in a wide range of asymmetric transformations. numberanalytics.com
Steric and Electronic Tuning: The enantioselectivity of a catalyst can be fine-tuned by modifying the steric bulk and electronic properties of the chiral ligand. numberanalytics.com
Computational Modeling: Modern computational chemistry plays a significant role in understanding catalyst-substrate interactions and predicting the stereochemical outcome of a reaction, thus guiding the design of more effective catalysts. numberanalytics.comacs.org
Helical Chirality: Novel catalysts based on helical structures have shown promise in various asymmetric reactions. miami.edu
Ferrocene-Based Catalysts: The unique structure of ferrocene (B1249389) has been exploited to create a diverse range of successful chiral ligands and organocatalysts. rsc.org
The ongoing development in these areas will undoubtedly provide even more efficient and selective methods for the asymmetric synthesis of chiral molecules related to this compound in the future. nobelprize.orgchiralpedia.comnumberanalytics.comchinesechemsoc.orgacademie-sciences.fr
Asymmetric Synthetic Methodologies
Potential for Enzymatic or Biocatalytic Synthesis
There is no specific information in the reviewed literature regarding the enzymatic or biocatalytic synthesis of this compound. Research in biocatalysis for keto fatty acids focuses on other structures. For instance, studies describe the enzymatic synthesis of 10-oxostearic acid through a cascade reaction involving an oleate (B1233923) hydratase and an alcohol dehydrogenase. nih.gov Other research explores the broad potential of enzymes like aldolases (e.g., NahE) for producing various α,β-unsaturated 2-keto acids, and the engineering of ω-transaminases and keto acid reductases for producing non-standard amino acids and other chiral compounds from keto acid precursors. thieme-connect.comasm.orgrsc.org However, none of these studies name this compound as a substrate or product.
No literature was found that identifies or explores the potential biosynthetic precursors for this compound. General fatty acid biosynthesis starts from acetyl-CoA and malonyl-CoA, with NADPH as a reducing agent, to build the carbon chain. cuni.czimperial.ac.ukwikipedia.org The introduction of a ketone group at the C4 position and a terminal double bond at the C9 position would require a specific set of enzymes (e.g., desaturases, hydroxylases followed by dehydrogenases) that have not been described for the synthesis of this particular molecule.
Studies on the precursors of other keto acids are available, such as the role of branched-chain amino acids (leucine, valine, isoleucine) in the biosynthesis of branched-chain fatty acids and polyketides in myxobacteria. researchgate.netnih.govnih.gov However, these pathways are not directly applicable to the linear C10 structure of this compound.
There are no published studies detailing the screening or engineering of enzymes for the selective synthesis of this compound. The scientific community has actively pursued enzyme engineering for other keto acids. For example, keto acid decarboxylases like KivD have been engineered to improve the production of compounds from various keto acid substrates. nih.govuq.edu.au Similarly, L-amino acid deaminases have been evolved to enhance the production of different α-keto acids. nih.gov Cytochrome P450 monooxygenases are also recognized as powerful enzymes for the functionalization of C-H bonds in fatty acids to produce oxo-fatty acids, but specific examples for this compound are absent. researchgate.net
Without a known natural source or a defined biosynthetic pathway, there has been no basis or impetus for enzyme screening and engineering efforts targeted specifically at this compound.
Biosynthetic Hypotheses and Metabolic Pathways
Proposed Biosynthetic Routes to Oxo-Decenoic Acid Structures
The generation of a C10 unsaturated oxo-fatty acid like 4-Oxodec-9-enoic acid likely begins with the fundamental process of fatty acid synthesis, followed by a series of oxidative modifications.
Involvement of Fatty Acid Synthase Systems
The backbone of this compound, a ten-carbon chain, is presumably assembled through the action of fatty acid synthase (FAS) systems. In many organisms, including animals and yeasts, a large multifunctional enzyme complex known as type I fatty acid synthase (FAS I) is responsible for the de novo synthesis of fatty acids. nih.gov In plants and bacteria, a series of individual enzymes constituting the type II fatty acid synthase (FAS II) system carries out this process. nih.gov These systems iteratively add two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP). nih.gov The process typically continues until a 16- or 18-carbon fatty acid, such as palmitic acid or stearic acid, is produced. nih.gov Shorter-chain fatty acids can be generated through the early termination of this process or by subsequent chain-shortening reactions.
Oxidative Modifications in Fatty Acid Metabolism (e.g., derived from linoleic acid oxidation)
A prominent hypothesis for the formation of this compound involves the oxidative cleavage of a longer-chain polyunsaturated fatty acid, with linoleic acid (an 18-carbon fatty acid with two double bonds) being a key potential precursor. nih.govresearchgate.net Linoleic acid is abundant in many biological systems and is a primary substrate for various oxidative enzymes. nih.gov
The oxidation of linoleic acid can be initiated by enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 monooxygenases. nih.govwikipedia.org This enzymatic action can lead to the formation of hydroperoxy fatty acids, which are then further metabolized to hydroxy and keto derivatives. nih.govresearchgate.net For instance, the ozonolysis of linoleic acid has been shown to produce 12-oxodec-9-enoic acid, a compound structurally similar to this compound, differing only in the position of the ketone group. rsc.orgrsc.orgresearchgate.net This suggests that an analogous biological oxidative cleavage of a linoleic acid-derived intermediate could potentially yield this compound.
The process would likely involve the formation of a hydroperoxide at a specific position on the linoleic acid chain, followed by enzymatic or non-enzymatic rearrangement and cleavage to release the shorter oxo-decenoic acid.
Enzymatic Activities in Oxo-Fatty Acid Formation
The biosynthesis of this compound would necessitate the involvement of specific classes of enzymes, namely oxidoreductases and desaturases, which are central to fatty acid modifications.
Characterization of Oxidoreductases and Desaturases
Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant). nih.gov In the context of oxo-fatty acid formation, specific oxidoreductases, such as alcohol dehydrogenases, are responsible for the conversion of a hydroxyl group to a keto group. These enzymes often utilize NAD⁺ or NADP⁺ as cofactors. researchgate.net The formation of the 4-oxo group in this compound would likely be catalyzed by such an enzyme acting on a 4-hydroxy-dec-9-enoic acid precursor.
Desaturases are a subclass of oxidoreductases that introduce double bonds into fatty acid chains. numberanalytics.com These enzymes are typically membrane-bound and utilize molecular oxygen and a reducing equivalent like NADH or NADPH. wikipedia.org The position of the double bond is highly specific to the particular desaturase. For example, stearoyl-CoA desaturase-1 introduces a double bond at the Δ9 position of stearoyl-CoA to form oleic acid. wikipedia.org The terminal double bond at the C-9 position (Δ9) in this compound would be introduced by a desaturase acting on a C10 saturated fatty acid precursor.
Table 1: Key Enzyme Families in Proposed Biosynthesis
| Enzyme Family | Function | Potential Role in this compound Biosynthesis |
|---|---|---|
| Fatty Acid Synthase (FAS) | De novo synthesis of fatty acid chains | Synthesis of the C10 carbon backbone |
| Lipoxygenase (LOX) | Dioxygenation of polyunsaturated fatty acids | Initial oxidation of linoleic acid |
| Cytochrome P450 | Monooxygenation of various substrates | Oxidation of fatty acids, potentially leading to cleavage |
| Oxidoreductase (e.g., Alcohol Dehydrogenase) | Oxidation of hydroxyl groups to keto groups | Formation of the 4-oxo group from a 4-hydroxy precursor |
| Desaturase | Introduction of double bonds into fatty acid chains | Formation of the double bond at the C-9 position |
Substrate Specificity and Reaction Mechanisms
The substrate specificity of the enzymes involved is a critical determinant of the final product. Desaturases exhibit high specificity for the position of the double bond they create. numberanalytics.com A Δ9-desaturase would be required to form the double bond in this compound. Similarly, the oxidoreductase responsible for forming the keto group must be able to act on a 4-hydroxyacyl intermediate.
The reaction mechanism of desaturation involves the removal of two hydrogen atoms from the fatty acid chain, with the electrons being transferred through a short electron transport chain to molecular oxygen, which is reduced to water. wikipedia.org The mechanism of alcohol dehydrogenases in this context involves the transfer of a hydride ion from the alcohol substrate to an NAD⁺ or NADP⁺ cofactor, resulting in the formation of a ketone and NADH or NADPH.
Elucidation of Metabolic Fate and Catabolic Pathways
The metabolic fate of this compound, once formed, would likely follow the general pathways of fatty acid catabolism. Unsaturated fatty acids are typically degraded through the β-oxidation pathway, which occurs in the mitochondria. wikipedia.orglecturio.com This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. wikipedia.org
However, the presence of the double bond and the keto group in this compound would require the action of auxiliary enzymes. The double bond at an odd-numbered carbon (C-9) would need to be isomerized by an enoyl-CoA isomerase to allow the β-oxidation machinery to proceed. The 4-oxo group might be reduced to a hydroxyl group by a reductase before β-oxidation can continue, or it may be metabolized through other pathways. The ultimate products of complete catabolism would be acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org It is also possible that such oxidized fatty acids are incorporated into more complex lipids or serve as signaling molecules. nih.gov
Biological Activities and Molecular Mechanistic Studies
Investigation of Cellular and Subcellular Interactions
There is no available research data on the ligand-receptor binding affinity and specificity of 4-Oxodec-9-enoic acid. Studies on other oxo-fatty acids, such as 4-oxo Docosahexaenoic Acid (4-oxo-DHA), have demonstrated agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ) caymanchem.com. Another study on two isomeric C16 oxo-fatty acids, (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid, also showed dual agonist activity towards human PPARα and PPARγ mdpi.com. However, without experimental data, it is not possible to determine if this compound interacts with these or any other receptors.
Table 1: Ligand-Receptor Binding Data for this compound
| Receptor Target | Binding Affinity (Kd/Ki) | Specificity |
| Not Applicable | No data available | No data available |
This table is interactive. Click on the headers to sort.
The effect of this compound on the dynamics of cellular membranes has not been investigated. Some fatty acids are known to influence membrane properties, but the specific impact of this oxo-fatty acid remains unknown gerli.com.
Ligand-Receptor Binding Affinity and Specificity
Putative Roles in Interspecies Communication and Chemical Ecology
While direct studies on this compound are limited, its structural similarity to other well-researched oxo-fatty acids allows for extrapolation regarding its potential roles in the complex world of chemical signaling. Fatty acid derivatives are ancient and widespread signaling molecules, crucial for both intraspecies and interspecies communication across different kingdoms of life. nih.govresearchgate.net These compounds, including various keto, hydroxy, and hydroperoxy fatty acids, are involved in a multitude of biological processes, from regulating social structures in insects to mediating defense responses in plants and microbes. nih.gov
Chemoattractive or Chemorepellent Properties
Based on the functions of related compounds, this compound could potentially act as a semiochemical—a chemical substance that carries a message. Such molecules can be broadly classified as either chemoattractants, which draw organisms closer, or chemorepellents, which drive them away.
A prime example for extrapolation is the well-studied honeybee queen mandibular pheromone (QMP). wikipedia.org A key component of this complex blend is (E)-9-oxodec-2-enoic acid (9-ODA), a compound structurally related to this compound. wikipedia.orgnih.gov 9-ODA is a multifunctional pheromone; it acts as a potent sex attractant for drones during mating flights and also as a releaser pheromone that attracts worker bees to the queen, ensuring her care and maintaining colony cohesion. pnas.orgnih.gov The chemoattractive properties of 9-ODA are highly specific, with drone antennae possessing specialized odorant receptors, such as AmOr11, that respond specifically to it. pnas.orgresearchgate.net
Furthermore, other oxo-fatty acids have demonstrated chemoattractive capabilities in different biological contexts. For instance, certain oxo-octadecenoic acids are chemokinetic for human neutrophils, initiating inflammatory responses. cotton.org Similarly, 5-oxo-eicosatetraenoic acid (5-oxo-ETE) is a powerful chemoattractant for both neutrophils and eosinophils. researchgate.net The conversion of sebaleic acid, a fatty acid found in sebum, to 5-oxo-ODE creates a chemoattractant that could be involved in neutrophil infiltration in inflammatory skin conditions. nih.gov
Conversely, some fatty acid derivatives can act as repellents or inhibitors. For example, 9-oxo-cis-2-decenoic acid, an isomer of the queen substance, may inhibit the settlement of bee colonies. wikipedia.org This dual functionality within structurally similar molecules suggests that this compound could plausibly exhibit either chemoattractive or chemorepellent properties depending on the biological system and the specific stereochemistry of the molecule.
Table 1: Examples of Oxo-Fatty Acids and Their Chemoattractive/Repellent Roles
| Compound Name | Role | Organism(s) Affected | Source Organism |
| (E)-9-Oxodec-2-enoic acid (9-ODA) | Chemoattractant (Sex & Retinue Pheromone) | Drones & Worker Bees | Queen Honeybee (Apis mellifera) wikipedia.orgwikipedia.org |
| 5-Oxo-eicosatetraenoic acid (5-oxo-ETE) | Chemoattractant | Human Neutrophils & Eosinophils | N/A (Metabolite of Arachidonic Acid) researchgate.net |
| 5-Oxo-octadecadienoic acid (5-oxo-ODE) | Chemoattractant | Human Neutrophils | N/A (Metabolite of Sebaleic Acid) nih.gov |
| 9-Oxo-cis-2-decenoic acid | Inhibitor of Colony Settlement | Honeybees (Apis mellifera) | N/A (Isomer of 9-ODA) wikipedia.org |
| Oxo-octadecenoic acids | Chemokinetic | Human Neutrophils | Found in Cotton Worker Lungs cotton.org |
Antimicrobial and Antifungal Potentials
There is substantial evidence that fatty acids and their derivatives possess significant antimicrobial and antifungal properties. ontosight.ai This is particularly well-documented for compounds found in royal jelly, the secretion produced by worker honeybees. uq.edu.aunih.gov Royal jelly is known to be effective against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. uq.edu.auunipi.itnih.gov
Beyond the honeybee context, other oxo-fatty acids have been identified with antimicrobial or antifungal effects. For instance, (8E)-10-oxodec-8-enoic acid, which is formed in fungi like Agaricus bisporus upon injury, exhibits antifungal activity against organisms like Penicillium expansum. rsc.org Another related compound, 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo), is a component of antimicrobial peptides produced by marine proteobacteria. nih.gov The broad-spectrum activity of these related molecules suggests a strong possibility that this compound could also possess antimicrobial or antifungal properties, potentially serving as a defense compound for the organism that produces it.
Table 2: Antimicrobial and Antifungal Potential of Related Oxo-Fatty Acids
| Compound Name/Source | Activity | Target Microorganisms | Source Organism/Context |
| Royal Jelly (contains 9-ODA and other fatty acids) | Antibacterial | Gram-positive & Gram-negative bacteria (e.g., S. aureus, P. aeruginosa) nih.govnih.gov | Honeybee (Apis mellifera) uq.edu.au |
| 9-Oxodecanoic acid | Antimicrobial, Anti-inflammatory | Skin pathogens | General (used in cosmetics) lookchem.com |
| (8E)-10-Oxodec-8-enoic acid | Antifungal | Penicillium expansum | Fungi (e.g., Agaricus bisporus) rsc.org |
| 2-Amino-9,10-epoxy-8-oxodecanoic acid (Aeo) | Component of Antimicrobial Peptides | Bacteria | Marine Proteobacteria nih.gov |
| Leucinostatins (contain 2-amino-4-methyl-8-oxodecanoic acid) | Antifungal | Candida spp. | Fungi frontiersin.org |
Analytical Chemistry and Structural Characterization
Advanced Chromatographic Techniques for Analysis
Chromatographic methods are essential for the separation and analysis of 4-Oxodec-9-enoic acid from complex biological or synthetic mixtures. Both gas and liquid chromatography offer powerful tools for its quantification and purification.
Gas Chromatography (GC) with Various Detectors
Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like fatty acids. For GC analysis, non-volatile compounds such as this compound typically require derivatization to increase their volatility. A common method is esterification to form fatty acid methyl esters (FAMEs). researchgate.net
GC coupled with a mass spectrometer (GC-MS) is a particularly powerful configuration for both separating and identifying compounds. rjptonline.org The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each component, which can be compared against spectral libraries for identification. rjptonline.org In studies of volatile organic compounds from heated pork fat, related compounds such as 4-oxo-decanoic acid have been successfully identified using GC-MS, demonstrating the technique's applicability. scispace.com The mass spectrometer acts as the detector, providing structural information based on the mass-to-charge ratio of the fragmented ions. cuni.cz Other detectors, such as the Flame Ionization Detector (FID), are also common in fatty acid analysis, offering high sensitivity for organic compounds. researchgate.net
Table 1: GC-MS Parameters for Analysis of Related Keto Acids
| Parameter | Value/Description | Reference |
| Column | Capillary columns (e.g., DB-5ms, HP-5MS) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Injection Mode | Splitless or Split | nih.gov |
| Derivatization | Often converted to methyl esters (FAMEs) for improved volatility | researchgate.net |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | researchgate.netscispace.com |
Liquid Chromatography (LC) Method Development
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of fatty acids and related compounds that may have limited thermal stability or volatility. mdpi.com Method development for a compound like this compound involves optimizing several parameters to achieve effective separation. phcog.com
Reverse-phase HPLC is the most common mode used for fatty acid analysis. mdpi.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. shimadzu.com To ensure that the carboxylic acid group remains protonated and to achieve sharp peaks, an acid like formic acid or phosphoric acid is often added to the mobile phase. phcog.comsielc.com
Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, although these methods may lack specificity. nih.gov For unequivocal identification and quantification, coupling LC with tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govub.edu This technique has been successfully applied to the analysis of isomers like 10-oxo-4-decenoic acid, demonstrating its power for identifying specific keto-fatty acids in complex biological samples. vulcanchem.com
Table 2: Typical HPLC Method Parameters for Fatty Acid Analysis
| Parameter | Description | Reference |
| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water | phcog.comshimadzu.com |
| Mobile Phase Modifier | Formic acid or Phosphoric acid to control pH | phcog.comsielc.com |
| Detector | DAD, UV-Vis, or Mass Spectrometry (MS/MS) | nih.govnih.gov |
| Flow Rate | Typically 0.5-1.0 mL/min | nih.gov |
High-Resolution Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, including 1H, 13C, COSY, HSQC, HMBC)
1D NMR (¹H and ¹³C):
¹H NMR: A proton NMR spectrum would reveal signals corresponding to all the different hydrogen environments in the molecule. Key signals would include those for the vinyl protons of the double bond at C9-C10, the protons adjacent to the ketone at C3 and C5, and the proton of the carboxylic acid group, which would appear as a broad singlet.
¹³C NMR: A carbon-13 NMR spectrum would show distinct peaks for each of the ten carbon atoms. The carbonyl carbons of the ketone (C4) and the carboxylic acid (C1) would appear significantly downfield (typically >170 ppm). oregonstate.edu The olefinic carbons (C9 and C10) would resonate in the 110-140 ppm range. oregonstate.edu
2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei. columbia.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to map out the proton-proton connectivities along the carbon chain. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. columbia.edu This allows for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (like C1 and C4) and piecing together the molecular fragments identified by COSY. For instance, correlations from the protons at C2 and C3 to the carbonyl carbon C1 would confirm the carboxylic acid terminus, and correlations from protons at C3 and C5 to the keto-carbon C4 would place the ketone group. youtube.com
Table 3: Predicted NMR Data for this compound based on related structures
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 1 | - | ~175 (Carboxylic Acid) | H2, H3 -> C1 |
| 2 | ~2.5 (t) | ~35 | H2 -> C1, C3, C4 |
| 3 | ~2.8 (t) | ~42 | H3 -> C1, C2, C4, C5 |
| 4 | - | ~210 (Ketone) | H3, H5 -> C4 |
| 5 | ~2.4 (t) | ~38 | H5 -> C3, C4, C6, C7 |
| 9 | ~5.8 (m) | ~138 | H8, H10 -> C9 |
| 10 | ~5.0 (m) | ~115 | H9 -> C10 |
Note: This table contains predicted values based on general chemical shift ranges and data from similar compounds. Actual experimental values may vary.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. savemyexams.com When coupled with a chromatographic system (GC-MS or LC-MS), it is a highly sensitive and specific analytical tool. cuni.cznih.gov
For this compound, electrospray ionization (ESI) in negative ion mode is a common technique, which would detect the deprotonated molecule [M-H]⁻. lipidmaps.org The high-resolution mass spectrum (HRESIMS) allows for the determination of the exact molecular formula. researchgate.net
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation to obtain structural information. ub.edu The fragmentation pattern is characteristic of the molecule's structure. For keto-fatty acids, cleavage adjacent to the keto group (α-cleavage) is a typical fragmentation pathway. libretexts.org While specific MS/MS data for this compound is scarce, data for the isomer 10-oxo-4-decenoic acid shows key fragmentation ions that help pinpoint the location of the functional groups. vulcanchem.com The analysis of fragmentation patterns of related dihydroxy fatty acids also shows that the position of double bonds and hydroxyl groups significantly influences the fragmentation pathways. nih.gov
Table 4: Expected Mass Spectrometry Data for this compound
| Technique | Ion | m/z (Expected) | Notes |
| HRESIMS | [M+Na]⁺ | 207.100 | High-resolution mass for formula C₁₀H₁₆O₃Na |
| HRESIMS | [M-H]⁻ | 183.102 | High-resolution mass for formula C₁₀H₁₅O₃ |
| MS/MS | Fragment ions | Varies | Characteristic fragments would arise from cleavage around the C4-keto group and along the aliphatic chain. |
Vibrational Spectroscopy (e.g., Infrared, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands for its functional groups. libretexts.org
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. libretexts.org
C=O Stretch: Two distinct carbonyl stretching bands would be expected. The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹. The ketone C=O stretch would also appear in a similar region, typically around 1715 cm⁻¹. These might overlap to form a broad, strong peak.
C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ would correspond to the carbon-carbon double bond stretch.
C-H Stretches: Absorptions just below 3000 cm⁻¹ correspond to sp³ C-H bonds, while a peak just above 3000 cm⁻¹ would indicate sp² C-H bonds of the alkene group.
Data from a related compound shows absorptions for hydroxyl (3445 cm⁻¹), ketone (1700 cm⁻¹), and carboxylic acid (1683 cm⁻¹) groups, which aligns with these expectations. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being symmetric, would typically show a strong Raman signal. The C=O stretching vibrations would also be visible. However, specific Raman spectroscopic data for this compound is not documented in the reviewed literature.
Quantitative Method Validation for Biological Samples
The reliable quantification of this compound in complex biological matrices, such as plasma, serum, or tissue homogenates, is crucial for understanding its physiological and pathological roles. To ensure that the data generated are accurate and reproducible, a rigorous method validation process is required. This process typically follows international guidelines and involves assessing various performance characteristics of the analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the analysis of fatty acids and their derivatives due to its high sensitivity and selectivity. nih.govjsbms.jp
The validation of a quantitative assay for this compound would involve a series of experiments to evaluate its performance. Given the structural characteristics of this compound, which includes both a keto group and a carboxylic acid function, derivatization may be employed to enhance ionization efficiency and chromatographic retention. researchgate.netnih.govmdpi.com For instance, the carboxylic acid group can be derivatized to improve detection in positive ion mode, while the keto group could also be targeted to create a more readily detectable molecule. nih.govmdpi.com
A typical bioanalytical method validation for this compound using LC-MS/MS would assess selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Detailed Research Findings
While a specific, comprehensive validation report for this compound is not widely published, data from studies on analogous keto acids and unsaturated fatty acids provide a strong indication of the expected performance of a validated method. researchgate.netmdpi.com Research on a variety of keto acids in rat plasma demonstrated excellent reproducibility, with coefficients of variation (CV) between 1.1% and 4.7%, and high recovery rates of 96–109%. researchgate.net Similarly, a targeted metabolomics method for various carboxylic acid-containing metabolites, including keto acids, in different biological matrices reported recovery rates between 90% and 105% with CVs at or below 10%. mdpi.com
The linearity of such methods is typically high, with correlation coefficients (r²) greater than 0.99 over a wide concentration range. researchgate.net For keto acids, the lower limit of detection (LOD) has been reported in the low micromolar to nanomolar range, for instance, between 0.01 and 0.25 μM. researchgate.net The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C) is also a critical parameter to be established. nih.gov
The following tables present hypothetical yet representative data for the validation of a quantitative LC-MS/MS method for this compound, based on findings for structurally similar compounds. nih.govresearchgate.netmdpi.com
Table 1: Linearity and Sensitivity
This table illustrates the typical calibration curve parameters for the quantification of this compound in human plasma.
| Parameter | Value |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
Table 2: Accuracy and Precision
This table details the intra- and inter-day accuracy and precision for quality control (QC) samples at different concentrations.
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low (LQC) | 1.5 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Medium (MQC) | 75 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| High (HQC) | 400 | ≤ 7.5 | ± 7.5 | ≤ 7.5 | ± 7.5 |
Table 3: Recovery and Matrix Effect
This table shows the extraction recovery and matrix effect for this compound at three different concentration levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| Low (LQC) | 1.5 | 92.5 | 4.8 | 98.2 | 5.1 |
| Medium (MQC) | 75 | 94.1 | 3.5 | 101.5 | 3.9 |
| High (HQC) | 400 | 93.7 | 3.9 | 99.6 | 4.2 |
Table 4: Stability
This table summarizes the stability of this compound in human plasma under various conditions, expressed as the percentage deviation from the nominal concentration.
| Stability Condition | Duration | Temperature | Mean Stability (% of Nominal) |
| Bench-Top | 6 hours | Room Temperature | 95.8 - 103.2 |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | 96.1 - 104.5 |
| Long-Term | 90 days | -80°C | 94.5 - 102.7 |
Computational Chemistry and Omics Integration
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mpg.de By solving Newton's equations of motion, MD simulations can predict how a molecule like 4-Oxodec-9-enoic acid would behave in a biological environment, such as a cell membrane or in solution. These simulations provide detailed information on the molecule's flexibility, interactions with its surroundings, and its stable three-dimensional shapes, or conformations.
Conformational analysis is crucial for understanding a molecule's function. The specific 3D structure a molecule adopts can determine its biological activity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational methods, are used to determine the preferred conformations of molecules. semanticscholar.orgrsc.org For a flexible molecule like this compound, identifying the most stable conformers is the first step in predicting how it might interact with biological targets like proteins.
In Silico Prediction of Biological Activities and Ligand Interactions
In silico methods use computer-based models to predict the biological effects of chemical compounds. nih.gov Software platforms like PASS (Prediction of Activity Spectra for Substances) and others analyze a molecule's structure to forecast its potential pharmacological effects, mechanisms of action, and toxicity. way2drug.comnih.gov These predictions are based on vast databases of known compounds and their activities, using structure-activity relationship (SAR) models. way2drug.com For this compound, such tools could hypothetically predict its potential as an enzyme inhibitor, a signaling molecule, or its metabolic fate without the need for initial laboratory experiments.
Furthermore, computational docking studies can simulate how a ligand (like this compound) might bind to the active site of a protein. This helps in identifying potential protein targets and understanding the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. plos.org
Metabolomics and Lipidomics for Pathway Discovery and Validation
Metabolomics and lipidomics are large-scale studies of small molecules (metabolites) and lipids, respectively, within a biological system. These "omics" fields provide a snapshot of the chemical processes occurring in cells and tissues.
Untargeted metabolomics aims to identify and quantify as many metabolites as possible in a sample (e.g., blood, tissue) to get a broad overview of its metabolic state. axispharm.com Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can compare the metabolite profiles of different samples, for instance, from healthy versus diseased states. frontiersin.org This approach can reveal new biomarkers and generate hypotheses about metabolic pathways affected by a particular condition or substance. mdpi.com If this compound were detected in such an experiment, its changing levels could link it to specific biological processes or diseases.
Stable isotope tracing is a powerful technique used to map metabolic pathways. mdpi.com A molecule is synthesized with a heavier, non-radioactive isotope (like ¹³C instead of ¹²C) and introduced into a biological system. By tracking the labeled atoms through various metabolic reactions using mass spectrometry, researchers can determine the precise biosynthetic routes and fluxes of metabolites. frontiersin.orgnih.gov This method could be used to discover the biosynthetic precursors of this compound and the enzymes involved in its formation.
Untargeted Metabolite Profiling
Integration of Multi-Omics Data for Systems Biology Understanding
Systems biology seeks to understand the complex interactions within a biological system as a whole. This requires the integration of data from multiple "omics" layers, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics/lipidomics. nih.gov By combining these datasets, researchers can build comprehensive models of cellular function and disease. researchgate.net
For example, an increase in the transcript levels of a specific enzyme (transcriptomics) that corresponds with an increase in its protein level (proteomics) and a subsequent rise in the concentration of this compound (metabolomics) would provide strong evidence for that enzyme's role in the compound's synthesis. nih.govarxiv.org Tools like Multi-Omics Factor Analysis (MOFA) are designed to handle the complexity and high dimensionality of these integrated datasets to uncover new biological insights. arxiv.orgfrontiersin.org
Emerging Research Frontiers and Future Prospects
Comprehensive Elucidation of Biological and Ecological Functions of 4-Oxodec-9-enoic Acid
While research on this compound is still in its nascent stages compared to other fatty acids, preliminary studies and research on related oxo-fatty acids provide a glimpse into its potential biological and ecological significance. Oxo-fatty acids, as a class, are known to be involved in a variety of physiological processes.
In the realm of human health , other oxo-fatty acids have been identified as bioactive lipids. For instance, certain saturated oxo-fatty acids (SOFAs) have been found in human plasma and exhibit cell growth inhibitory activity against human cancer cell lines. acs.orgnih.gov Specifically, some oxostearic acids were shown to suppress the expression of critical regulators of cell growth and proliferation. nih.gov Furthermore, gut bacteria can produce various oxo-fatty acids from dietary polyunsaturated fatty acids, and these metabolites have been shown to interact with key metabolic regulators like peroxisome proliferator-activated receptors (PPARs). pnas.orgtandfonline.comtandfonline.com These receptors play a crucial role in energy metabolism, and their activation by specific oxo-fatty acids can influence processes like triglyceride accumulation and inflammation. tandfonline.comtandfonline.com
From an ecological perspective , the role of similar compounds in insect communication is well-documented. For example, 9-oxodec-2-enoic acid is a well-known queen substance in honeybees (Apis mellifera), acting as a pheromone that regulates social structure and reproduction. wikipedia.orgglobalauthorid.comroyalsocietypublishing.org It inhibits ovary development in worker bees and functions as a sex attractant for drones. wikipedia.org In the fungal kingdom, the production of oxo-fatty acids like (8E)-10-oxodec-8-enoic acid is a response to injury and is thought to be part of a chemical defense mechanism against predators and competitors. rsc.org This compound has also been observed to stimulate mycelial growth in certain mushroom species. rsc.org
Future research on this compound will likely focus on pinpointing its specific biological targets and pathways in various organisms. Investigating its potential role as a signaling molecule, its interaction with nuclear receptors, and its influence on cellular processes will be crucial. Ecologically, studies may explore its function as a pheromone or a defensive compound in different species, contributing to a broader understanding of chemical communication and defense in nature.
Development of Novel Synthetic Routes for Industrial Scale-Up
The ability to produce this compound and other oxo-fatty acids on a larger scale is critical for in-depth research and potential commercial applications. Current synthetic strategies for similar compounds often involve multi-step chemical processes. For instance, the synthesis of 9-oxononanoic acid, a precursor for biopolymers, has been achieved through enzymatic cascades involving lipoxygenases and hydroperoxide lyases. researchgate.net
The development of more efficient and sustainable synthetic routes is a key area of research. This includes the exploration of biocatalytic methods, which utilize enzymes to perform specific chemical transformations. The use of whole-cell catalysts, where microorganisms are engineered to produce the desired compound, is a particularly promising approach for industrial scale-up. researchgate.net Researchers are actively working on engineering enzymes like cytochrome P450 monooxygenases and combining them with other enzymes in cascade reactions to achieve the efficient synthesis of oxo-fatty acids. researchgate.net
Future efforts will likely concentrate on optimizing these biocatalytic systems to improve yields, reduce costs, and minimize environmental impact. This will involve discovering new enzymes with desired activities, engineering existing enzymes for enhanced performance, and developing robust microbial strains for industrial fermentation processes.
Exploration of Biotechnological Applications of Oxo-Fatty Acid Metabolism
The metabolism of oxo-fatty acids presents a rich field for biotechnological innovation. By harnessing the power of microbial metabolic pathways, it is possible to produce a wide range of valuable chemicals. frontiersin.org Microorganisms can be engineered to convert fatty acids into various derivatives, including hydroxy fatty acids and oxo-fatty acids, which have applications in the production of plastics, lubricants, and fuels. nih.gov
The biotransformation of vegetable oils and their constituent fatty acids offers a sustainable alternative to traditional chemical synthesis for producing specialty chemicals. nih.gov For example, microbial enzymes can be used to introduce oxygenated functional groups into fatty acid chains, creating novel compounds with unique properties. nih.gov
Looking ahead, the exploration of oxo-fatty acid metabolism will likely lead to the development of novel bioprocesses for the production of a diverse array of bio-based products. This includes the creation of new polymers, specialty chemicals, and even pharmaceuticals. A deeper understanding of the enzymes and pathways involved in oxo-fatty acid metabolism will be essential for realizing the full potential of this exciting area of biotechnology.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Ecology
The study of this compound and other oxo-fatty acids necessitates a highly interdisciplinary approach, integrating knowledge from chemistry, biology, and ecology.
Chemistry provides the tools for the synthesis and structural characterization of these molecules. Understanding the chemical properties of oxo-fatty acids is fundamental to elucidating their biological activity. ontosight.ai
Biology unravels the functional roles of these compounds in living organisms, from their impact on cellular signaling pathways to their influence on organismal physiology. ontosight.ai
Ecology investigates the interactions mediated by these molecules between organisms and their environment, such as their role in chemical communication and defense. rsc.org
The synergy between these disciplines is crucial for advancing our understanding. For example, the synthesis of specific oxo-fatty acid isomers allows biologists to probe their precise functions in biological systems. In turn, the discovery of new bioactive oxo-fatty acids in nature provides chemists with novel targets for synthesis and further investigation.
Future research at this interface will likely involve the use of advanced analytical techniques to identify and quantify oxo-fatty acids in complex biological and environmental samples. Furthermore, combining synthetic chemistry with molecular biology and ecological field studies will enable a comprehensive understanding of the synthesis, function, and ecological relevance of this compound and the broader class of oxo-fatty acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
